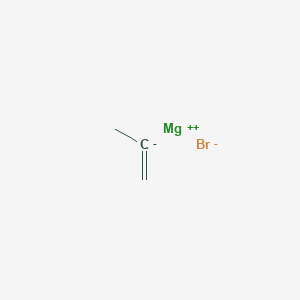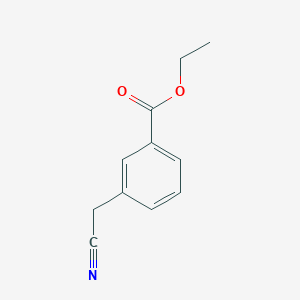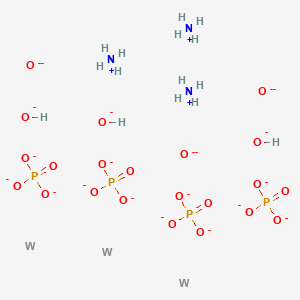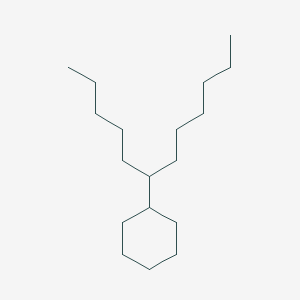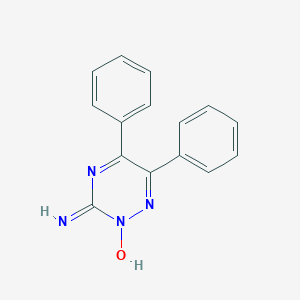
ピリジン-1-イウム フォルメート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Pyridin-1-ium formate is a pyridinium salt formed by the combination of pyridin-1-ium cation and formate anion Pyridinium salts are known for their aromatic nature and are widely used in various chemical reactions due to their stability and reactivity
科学的研究の応用
Pyridin-1-ium formate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridinium-based compounds.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of bioactive molecules.
Industry: Used in the production of ionic liquids and as a catalyst in various chemical processes.
作用機序
Target of Action
Pyridin-1-ium formate, like other pyridinium salts, is a structurally diverse compound found in many natural products and bioactive pharmaceuticals Pyridinium compounds are known for their wide range of targets, including anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors .
Mode of Action
Biochemical Pathways
Pyridinium salts have been implicated in a wide range of biochemical pathways due to their diverse structures and reactivity .
Result of Action
Pyridinium salts are known for their diverse biological activities, including their roles as anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors .
Action Environment
The properties of pyridinium salts can be influenced by various factors, including the presence of other ions and the ph of the environment .
生化学分析
Biochemical Properties
Pyridin-1-ium formate plays an intriguing role in a wide range of biochemical reactions It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
Structurally similar pyridinium salts have been found to have anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase effects . These effects suggest that Pyridin-1-ium formate may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is likely to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: Pyridin-1-ium formate can be synthesized by treating pyridine with formic acid. The reaction typically involves the protonation of pyridine by formic acid, resulting in the formation of pyridin-1-ium cation and formate anion. The reaction can be represented as follows:
C5H5N+HCOOH→C5H5NH++HCOO−
Industrial Production Methods: In industrial settings, the production of pyridin-1-ium formate can be scaled up by using large reactors where pyridine and formic acid are mixed in stoichiometric amounts. The reaction is typically carried out at room temperature and atmospheric pressure, making it a cost-effective and straightforward process.
化学反応の分析
Types of Reactions: Pyridin-1-ium formate undergoes various chemical reactions, including:
Oxidation: Pyridin-1-ium formate can be oxidized to form pyridine N-oxide.
Reduction: It can be reduced back to pyridine under certain conditions.
Substitution: The formate anion can be substituted by other nucleophiles, leading to the formation of different pyridinium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be used in substitution reactions.
Major Products:
Oxidation: Pyridine N-oxide.
Reduction: Pyridine.
Substitution: Various substituted pyridinium salts depending on the nucleophile used.
類似化合物との比較
- Pyridinium chloride: Used in organic synthesis and as a catalyst.
- Pyridinium bromide: Known for its use in the synthesis of brominated organic compounds.
- Pyridinium iodide: Used in iodination reactions and as a reagent in organic chemistry.
特性
CAS番号 |
15066-28-1 |
|---|---|
分子式 |
C6H7NO2 |
分子量 |
125.13 g/mol |
IUPAC名 |
formic acid;pyridine |
InChI |
InChI=1S/C5H5N.CH2O2/c1-2-4-6-5-3-1;2-1-3/h1-5H;1H,(H,2,3) |
InChIキー |
FDTUVFSBEYKVAP-UHFFFAOYSA-N |
SMILES |
C1=CC=[NH+]C=C1.C(=O)[O-] |
正規SMILES |
C1=CC=NC=C1.C(=O)O |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


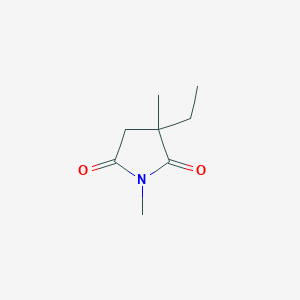


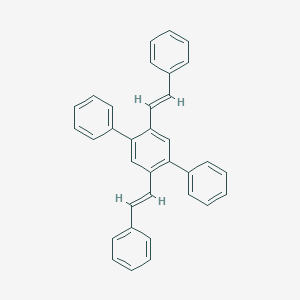
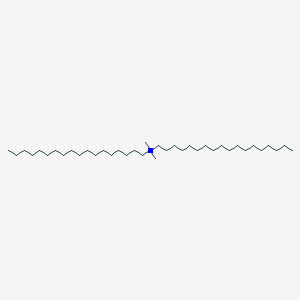
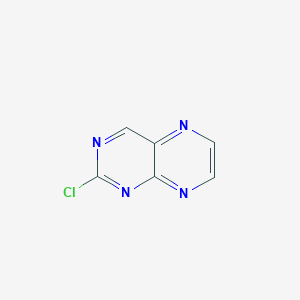
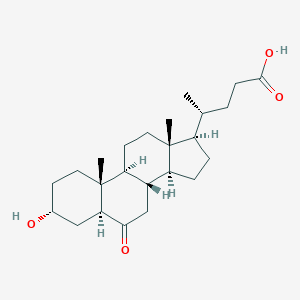
![Spiro[acridine-9(10H),1'-cyclohexane]](/img/structure/B77315.png)
![Trisodium 4-hydroxy-5-[[5-sulfonato-4-[(p-tolyl)amino]naphthyl]azo]naphthalene-2,7-disulfonate](/img/structure/B77316.png)
